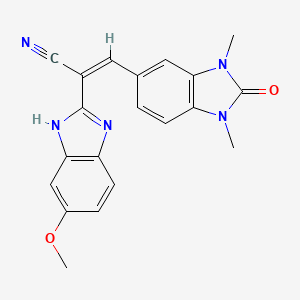![molecular formula C17H24N2O3S B5294805 ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5294805.png)
ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate, commonly referred to as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAPA is a piperidine-based compound that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of MTAPA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, studies have suggested that MTAPA may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
MTAPA has been shown to have several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its analgesic effects, and its anti-inflammatory effects. Additionally, studies have suggested that MTAPA may have antioxidant effects, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MTAPA in laboratory experiments is its selectivity towards cancer cells, which allows for targeted therapy. Additionally, MTAPA has been shown to have low toxicity, making it a potential candidate for therapeutic use. However, one of the limitations of using MTAPA in laboratory experiments is its limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on MTAPA, including its potential use in combination therapy with other drugs, its potential use in the treatment of other diseases, and the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of MTAPA and its potential side effects.
Conclusion:
In conclusion, MTAPA is a piperidine-based compound that has shown promising results in various scientific research applications, including its potential use in cancer therapy, pain management, and as an anti-inflammatory agent. MTAPA can be synthesized through several methods, and its mechanism of action is not fully understood. MTAPA has several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its analgesic effects, and its anti-inflammatory effects. While MTAPA has several advantages for laboratory experiments, it also has limitations, such as its limited solubility. There are several future directions for research on MTAPA, including its potential use in combination therapy with other drugs and the development of more efficient synthesis methods.
Méthodes De Synthèse
MTAPA can be synthesized through several methods, including the reaction of 3-(methylthio)benzoyl chloride with piperidine followed by the reaction of the resulting compound with ethyl acetate. Another method involves the reaction of 3-(methylthio)benzamide with piperidine followed by the reaction of the resulting compound with ethyl chloroacetate. The synthesis of MTAPA is a multistep process that requires careful attention to detail and purification steps to obtain a high yield and pure product.
Applications De Recherche Scientifique
MTAPA has shown promising results in various scientific research applications, including its potential use in cancer therapy, pain management, and as an anti-inflammatory agent. Studies have shown that MTAPA has a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. Additionally, MTAPA has been shown to have analgesic effects, making it a potential candidate for pain management. Furthermore, MTAPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 2-[1-[(3-methylsulfanylphenyl)carbamoyl]piperidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-22-16(20)12-14-8-4-5-10-19(14)17(21)18-13-7-6-9-15(11-13)23-2/h6-7,9,11,14H,3-5,8,10,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLOTAZHYACEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylthio)-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294723.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)

![2-methoxy-3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5294749.png)
![1,4,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5294760.png)
![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294800.png)

![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5294818.png)
![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5294826.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5294834.png)
![ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5294839.png)